molecular formula C18H22O2 B12423406 alpha-Dihydroequilin-d5

alpha-Dihydroequilin-d5

Cat. No.: B12423406
M. Wt: 275.4 g/mol
InChI Key: NLLMJANWPUQQTA-FAQOVSBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Dihydroequilin-d5: is a deuterated form of alpha-Dihydroequilin, a naturally occurring steroidal estrogen found in horses. This compound is closely related to equilin, equilenin, and 17α-estradiol . The deuterated form, this compound, is used primarily in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Dihydroequilin-d5 involves the incorporation of deuterium atoms into the alpha-Dihydroequilin molecule. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures to handle deuterium and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-Dihydroequilin-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled temperature conditions.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones and aldehydes.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Alpha-Dihydroequilin-d5 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to track the distribution and metabolism of steroidal estrogens in biological systems.

    Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of estrogenic compounds.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of estrogenic products.

Mechanism of Action

Alpha-Dihydroequilin-d5 exerts its effects by binding to estrogen receptors in target tissues. The binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. This process involves several molecular pathways, including the activation of the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which regulate various physiological processes such as cell growth, differentiation, and reproduction .

Comparison with Similar Compounds

Alpha-Dihydroequilin-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. Similar compounds include:

These compounds share similar estrogenic properties but differ in their molecular structures and specific applications.

Properties

Molecular Formula

C18H22O2

Molecular Weight

275.4 g/mol

IUPAC Name

(9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17+,18+/m1/s1/i3D,7D2,10D,17D

InChI Key

NLLMJANWPUQQTA-FAQOVSBASA-N

Isomeric SMILES

[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC([C@]4([2H])O)([2H])[2H])C)C(=C1O)[2H]

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O

Origin of Product

United States

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